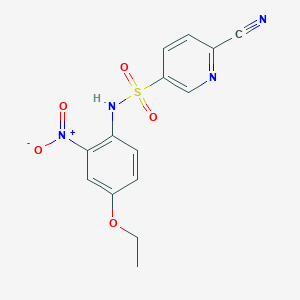
6-Cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide is a complex organic compound that features a pyridine ring substituted with a cyano group, an ethoxy group, a nitro group, and a sulfonamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Introduction of the nitro group to the aromatic ring.
Ethoxylation: Substitution of a hydrogen atom with an ethoxy group.
Sulfonamidation: Introduction of the sulfonamide group.
Cyano Group Introduction: Addition of the cyano group to the pyridine ring.
Each of these steps requires specific reagents and conditions, such as the use of nitric acid for nitration, ethyl alcohol for ethoxylation, and sulfonamide derivatives for sulfonamidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
6-Cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group could yield an amine, while substitution reactions could introduce new functional groups to the aromatic ring.
科学研究应用
6-Cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 6-Cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The specific pathways depend on the functional groups present in the compound and their ability to form bonds with target molecules. For example, the cyano group may interact with nucleophilic sites, while the nitro group may participate in redox reactions.
相似化合物的比较
Similar Compounds
6-Cyano-N-(4-methoxy-2-nitrophenyl)pyridine-3-sulfonamide: Similar structure but with a methoxy group instead of an ethoxy group.
6-Cyano-N-(4-ethoxy-2-aminophenyl)pyridine-3-sulfonamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
6-Cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide is unique due to the specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both electron-withdrawing (cyano, nitro) and electron-donating (ethoxy) groups can influence its reactivity and interactions with other molecules.
This compound’s unique structure makes it a valuable subject of study for developing new materials and pharmaceuticals.
属性
IUPAC Name |
6-cyano-N-(4-ethoxy-2-nitrophenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5S/c1-2-23-11-4-6-13(14(7-11)18(19)20)17-24(21,22)12-5-3-10(8-15)16-9-12/h3-7,9,17H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTCAMWOQXLVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)NS(=O)(=O)C2=CN=C(C=C2)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![11-[2-(4-Morpholinyl)ethylamino]-7,8,9,10-tetrahydrobenzimidazolo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2938372.png)
![5-[(Pentafluorophenoxy)methyl]-2-furoic acid](/img/structure/B2938373.png)
![3-amino-N-(4-ethylphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2938375.png)
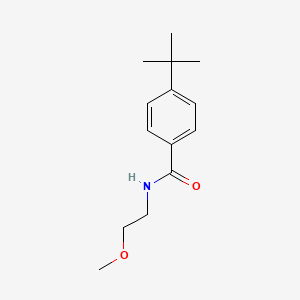


![4,5-dichloro-2-[1,1-dibromo-2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2938380.png)
![2-[cyano(3-ethylphenyl)amino]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2938381.png)
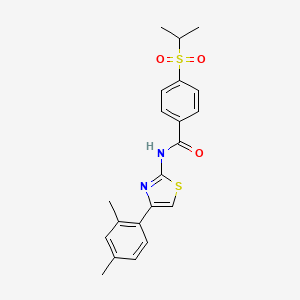
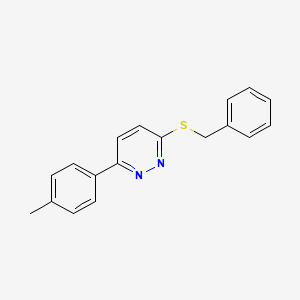
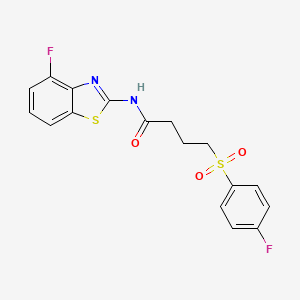
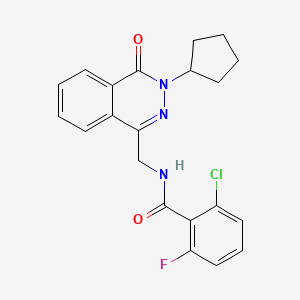
![2-(Ethylsulfanyl)-5-[2-(methylsulfanyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2938391.png)
![N-[(5-Methyl-1,2,4-oxadiazol-3-yl)-phenylmethyl]but-2-ynamide](/img/structure/B2938392.png)
